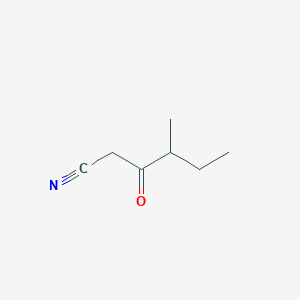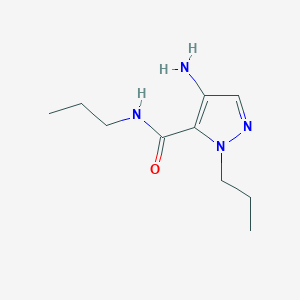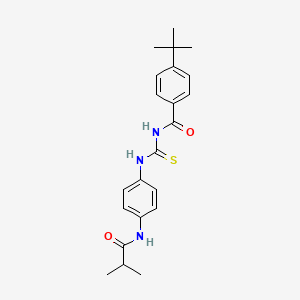![molecular formula C20H22N4O2 B2514510 N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea CAS No. 477711-47-0](/img/structure/B2514510.png)
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea is a chemical compound with the molecular formula C19H21N3O3S . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring substituted with dimethyl and phenoxy groups . The exact 3D structure and conformation would require more advanced techniques like X-ray crystallography or NMR spectroscopy for determination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 371.46 Da . It is a solid compound . More specific properties like melting point, solubility, or stability would require experimental determination .Aplicaciones Científicas De Investigación
Anticancer Activity
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its ability to inhibit tumor growth and metastasis. Mechanistic studies reveal interactions with specific cellular pathways, making it a promising candidate for further development in cancer therapy .
Antiparasitic Properties
The compound has demonstrated antileishmanial and antimalarial activity. In particular, it shows potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulations have highlighted its favorable binding pattern within the active site of Leishmania purine transporter 1 (LmPTR1), suggesting its potential as an antileishmanial drug .
Anti-Inflammatory Effects
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea may possess anti-inflammatory properties. Studies have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .
Antibacterial Activity
The compound has been docked with Ampicillin-CTX-M-15, revealing favorable binding interactions with targeted amino acids. This suggests its potential as an antibacterial agent, although further experimental validation is needed .
Heterocyclic Chemistry
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea is a fascinating building block for synthesizing heterocyclic compounds. Its unique structure, containing both carbonyl and nitrogen atoms, allows for diverse chemical transformations. Researchers have explored its role in constructing bioactive heterocycles .
Tuberculosis Research
Related compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, have shown potent anti-tubercular activity. These derivatives, including N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N’-phenylurea, could be explored further as potential agents against Mycobacterium tuberculosis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-18(13-14-21-20(25)22-16-9-5-3-6-10-16)19(24(2)23-15)26-17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBKTHAZSCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)



![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)